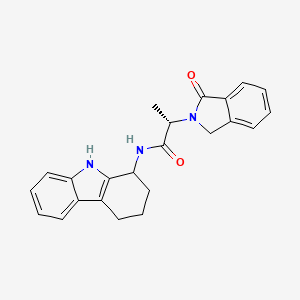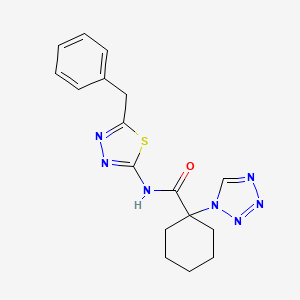![molecular formula C21H20N4O2 B10989203 2-(1-oxophthalazin-2(1H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B10989203.png)
2-(1-oxophthalazin-2(1H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a phthalazine ring, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the phthalazine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves the acylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or phthalazine rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with specific molecular targets within the cell. The indole moiety can bind to receptors or enzymes, modulating their activity. The phthalazine ring may interact with DNA or proteins, affecting gene expression or protein function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-METHYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
- N-(1-ETHYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
Uniqueness
N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is unique due to the presence of the isopropyl group on the indole ring, which can influence its binding affinity and selectivity towards specific molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-14(2)24-11-10-17-18(8-5-9-19(17)24)23-20(26)13-25-21(27)16-7-4-3-6-15(16)12-22-25/h3-12,14H,13H2,1-2H3,(H,23,26) |
InChI Key |
AFIVXVMSRZWRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10989123.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10989129.png)
![N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10989134.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide](/img/structure/B10989140.png)
![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10989152.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B10989164.png)

![N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10989176.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B10989190.png)
![N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B10989206.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10989216.png)

![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989228.png)
